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Compound of Interest

Compound Name: Dodma

Cat. No.: B1670867

An In-depth Technical Guide to the Analogs and Derivatives of 1,2-dioleyloxy-3-
dimethylaminopropane (DODMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known analogs and derivatives of
1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a pivotal cationic ionizable lipid in the field
of nucleic acid delivery. This document details the structure-activity relationships, synthesis
methodologies, and experimental protocols relevant to the design and evaluation of lipid
nanoparticles (LNPs) incorporating these compounds.

Core Compound: DODMA

DODMA, or 1,2-dioleyloxy-3-dimethylaminopropane, is a synthetic ionizable cationic lipid that
has become a cornerstone in the formulation of LNPs for the delivery of genetic material,
including mMRNA and siRNA.[1][2][3] Its structure features a tertiary amine headgroup and two
oleyl lipid tails.[1] This tertiary amine headgroup has a pKa in the range of 6.5-6.8, which is
crucial for its function.[1] At a low pH, such as during LNP formulation, the headgroup is
protonated, allowing for the efficient encapsulation of negatively charged nucleic acids.[2][3] At
physiological pH (around 7.4), DODMA is largely neutral, which reduces toxicity and facilitates
stability in circulation.[2][3]

Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH is
lower. This acidic environment leads to the protonation of DODMA, conferring a positive charge
to the lipid. This charge facilitates the disruption of the endosomal membrane, leading to the
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release of the nucleic acid cargo into the cytoplasm.[1] This pH-dependent activity is a hallmark
of ionizable lipids and is central to their success in non-viral gene delivery.

Known Analogs and Derivatives of DODMA

The development of analogs and derivatives of DODMA has been driven by the need to
improve upon its efficacy, particularly in terms of transfection efficiency and biodegradability.
Modifications have primarily focused on the lipid tails and the linker region between the
headgroup and the tails.

Analogs with Modified Lipid Tails

The degree of unsaturation in the lipid tails has been shown to significantly influence the
fusogenicity and, consequently, the delivery efficiency of LNPs.

o DLInDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane): This analog replaces the oleyl
chains of DODMA with linoleyl chains, which contain two double bonds per chain.[4] This
increased unsaturation enhances the propensity of the lipid to form non-bilayer structures,
which is believed to aid in endosomal escape and improve gene silencing activity.[5]

e DLenDMA (1,2-dilinolenyloxy-N,N-dimethylaminopropane): Further increasing the
unsaturation with three double bonds per lipid tail.

Analogs with Modified Linker Groups
The linkage between the lipid tails and the headgroup can be modified to alter the

biodegradability and stability of the lipid.

» DLIinDAP (1,2-dilinoleoyl-3-dimethylaminopropane): This derivative incorporates ester
linkages instead of the ether linkages found in DLINDMA. While structurally similar, ester-
containing analogs have been found to be less effective in some studies.[4]

Advanced Derivatives and Conceptually Similar
lonizable Lipids

Further research has led to the development of more complex derivatives and other ionizable
lipids that, while not direct analogs of DODMA's core structure, share the same functional
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principles and are crucial for comparison.

e DLIinK-DMA (1,2-dilinoleyloxy-keto-N,N-dimethyl-3-aminopropane) and DLinKC2-DMA (1,2-
dilinoleyl-4-(2-dimethylaminoethyl)-[6]-dioxolane): These represent a class of derivatives with
modified headgroups and linker regions, showing improved potency and reduced toxicity
compared to earlier generations.[7]

e DLIin-MC3-DMA: A highly potent ionizable lipid used in the FDA-approved siRNA drug,
Onpattro. Its development was the result of extensive structure-activity relationship studies.

[5]

e SM-102 and ALC-0315: Key ionizable lipids used in the Moderna and Pfizer-BioNTech
COVID-19 mRNA vaccines, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data for DODMA and its analogs/derivatives
based on available literature. It is important to note that direct comparisons can be challenging
as experimental conditions vary between studies.

Table 1: Physicochemical Properties of Selected lonizable Lipids

Lipid Molecular Weight ( g/mol ) pKa
DODMA 620.08 ~6.5-6.8
DLinDMA 616.06 ~6.7
DLin-MC3-DMA 642.09 ~6.44

Note: pKa values are for the apparent pKa of the formulated LNPs and can vary based on the
formulation composition and measurement method.

Table 2: In Vitro and In Vivo Gene Silencing Efficacy of LNP Formulations
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Cationic Cell Line / ]
. . Efficacy
Lipid in Target Gene Animal . Result Reference
Metric
LNP Model
DLinDMA Factor VI Mice ED50 ~1 mg/kg [4]

i Bone Marrow % Silencing
DLinK-DMA GAPDH ~60% [8]
Macrophages  at 5 pg/ml

DLinKC2- Bone Marrow % Silencing
GAPDH ~80% [8]
DMA Macrophages at5 pg/ml

) Bone Marrow % Silencing )
DLinDAP GAPDH Ineffective [8]
Macrophages at5 pg/ml

DLin-MC3-

Factor VI Mice ED50 ~0.03 mg/kg 9]
DMA

Experimental Protocols

General Protocol for Lipid Nanoparticle (LNP)
Formulation

This protocol describes a common method for preparing LNPs using a microfluidic mixing
device.[10][11]

o Preparation of Lipid Stock Solution:

o Dissolve the ionizable lipid (e.g., DODMA), helper lipids (e.g., DSPC and cholesterol), and
a PEG-lipid in ethanol to the desired molar ratios (e.g., 50:10:38.5:1.5).[10][12]

o The total lipid concentration in the ethanol phase is typically around 10-25 mM.[12]
e Preparation of Nucleic Acid Solution:

o Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH
4.0).

¢ Microfluidic Mixing:
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o Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate
syringes.

o Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a
defined flow rate ratio (typically 3:1 agqueous to organic).

 Dialysis and Concentration:

o Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to
remove ethanol and raise the pH.

o Concentrate the LNPs using a centrifugal filter device if necessary.

Protocol for Determining Apparent pKa using the TNS
Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a common method to determine
the apparent pKa of LNPs.[6][9][13]

Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
o Dilute the LNP sample in each of the pH buffers.

e Add TNS solution to each of the LNP-buffer mixtures. TNS is a fluorescent probe that
exhibits increased fluorescence in a hydrophobic environment, such as when it associates
with the protonated, positively charged surface of the LNPs at low pH.

o Measure the fluorescence intensity of each sample using a fluorometer (excitation ~321 nm,
emission ~445 nm).

» Plot the fluorescence intensity against the pH. The resulting data should form a sigmoidal

curve.

» Determine the pKa as the pH at which 50% of the maximum fluorescence is observed.[14]

Synthesis of DLin-K-DMA (Representative Derivative)
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The following is a summary of the synthesis of 2,2-Dilinoleyl-4-dimethylaminomethyl-[6]-
dioxolane (DLin-K-DMA) as described in US Patent 9,139,554 B2.[15]

e Synthesis of 2,2-dilinoleyl-4-bromomethyl-[6]-dioxolane:

o Dilinoleyl methanol, 3-bromo-1,2-propanediol, and p-toluene sulfonic acid hydrate in
toluene are refluxed with a Dean-Stark trap to remove water.

o The product is purified by column chromatography.
o Synthesis of DLin-K-DMA:

o Anhydrous dimethylamine is bubbled into a solution of the bromo-intermediate in
anhydrous THF at 0°C.

o The reaction mixture is stirred at room temperature for several days.
o The final product is purified by column chromatography.

Visualizations
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Caption: Mechanism of LNP endosomal escape mediated by ionizable lipids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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